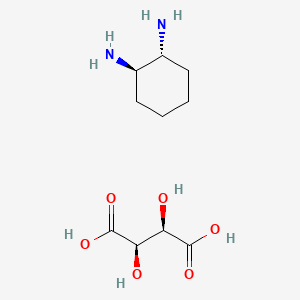

(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;1-,2-/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOTUTAQOJUZOF-ZXZVGZDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39961-95-0 | |

| Record name | (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39961-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-cyclohexane-1,2-diamine (2R,3R)-2,3-dihydroxybutanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate CAS number

An In-depth Technical Guide to (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral compound of significant interest in the fields of chemistry and drug development. Its primary utility lies in its role as a resolving agent for racemic mixtures and as a precursor for the synthesis of a wide array of chiral ligands and catalysts.[1][2][3] The stereochemistry of this compound makes it a valuable tool in asymmetric synthesis, where the control of chirality is paramount for the desired biological activity and specificity of pharmaceutical compounds. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in the development of chiral molecules.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 39961-95-0 | [1][4][5][6][7] |

| Molecular Formula | C₆H₁₄N₂・C₄H₆O₆ | [1][7] |

| Molecular Weight | 264.28 g/mol | [1][7][8] |

| Appearance | White to light yellow to light orange powder/crystal | [4] |

| Melting Point | 273 °C (decomposes) | [5][6][9] |

| Optical Activity | [α]20/D +12.5° (c=4 in H₂O) | [9] |

| Purity | ≥95% to >99% | [1][4][7] |

| Synonyms | (1R)-trans-1,2-Diaminocyclohexane L-Tartrate, (1R,2R)-cyclohexane-1,2-diamine; (2R,3R)-2,3-dihydroxybutanedioic acid | [1][4] |

| InChI Key | GDOTUTAQOJUZOF-ZXZVGZDWSA-N | [9] |

| SMILES | N[C@@H]1CCCC[C@H]1N.O--INVALID-LINK--C(O)=O">C@HC(O)=O | [9] |

Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical process, typically achieved through the resolution of a racemic mixture of trans-1,2-diaminocyclohexane using L-(+)-tartaric acid as a chiral resolving agent.[10][11]

Resolution of (±)-trans-1,2-Diaminocyclohexane

This protocol describes the classical method for obtaining the (1R,2R)-enantiomer as its L-tartrate salt.

Materials:

-

(±)-trans-1,2-Diaminocyclohexane

-

L-(+)-Tartaric acid

-

Distilled water

-

Methanol

-

Glacial acetic acid (optional, can facilitate precipitation)[12][13]

-

Dissolve L-(+)-tartaric acid (0.99 mol) in distilled water (400 mL) in a 1 L beaker with stirring until a clear solution is obtained.

-

Slowly add the mixture of cis- and trans-1,2-diaminocyclohexane (1.94 mol) to the tartaric acid solution. The addition should be controlled to maintain the reaction temperature around 70 °C.

-

(Optional) Add glacial acetic acid (1.75 mol) to the solution, controlling the rate to keep the temperature at approximately 90 °C. A white precipitate should form.

-

Vigorously stir the resulting slurry while allowing it to cool to room temperature over a period of 2 hours.

-

Further, cool the mixture in an ice bath to ≤5 °C for 2 hours to maximize precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the filter cake with cold (5 °C) water (100 mL), followed by several rinses with methanol (5 x 100 mL).

-

Dry the solid under vacuum at 40 °C to yield this compound as a white solid.

Recrystallization for Purity Enhancement

To achieve higher enantiomeric purity, a recrystallization step can be performed.

Procedure: [14]

-

Suspend the crude this compound in a minimal amount of hot water (90 °C to 120 °C) to achieve complete dissolution.

-

Allow the solution to cool slowly to room temperature.

-

For further crystallization, store the solution at 4 °C overnight.

-

Filter the resulting crystals, wash with ice-cold water and then with methanol.

-

Dry the purified crystals under vacuum. This process can be repeated to enhance purity.

Solubility Data

The solubility of this compound (DHT) is a crucial parameter for its purification and application. Studies have shown that its solubility in binary solvent mixtures of methanol-water, ethanol-water, and 2-propanol-water increases with temperature and decreases with an increasing mass fraction of the alcohol.[10]

| Solvent System (w/w) | Temperature (K) | Molar Fraction Solubility (x10³) |

| Methanol (0.1) + Water (0.9) | 278.15 | Data not available in snippets |

| Methanol (0.1) + Water (0.9) | 318.15 | Data not available in snippets |

| Ethanol (0.1) + Water (0.9) | 278.15 | Data not available in snippets |

| Ethanol (0.1) + Water (0.9) | 318.15 | Data not available in snippets |

| 2-Propanol (0.1) + Water (0.9) | 278.15 | Data not available in snippets |

| 2-Propanol (0.1) + Water (0.9) | 318.15 | Data not available in snippets |

Note: Specific solubility values were not available in the provided search results, but the trend is described.

Applications in Synthesis

The primary application of this compound is as a precursor for the synthesis of chiral ligands and catalysts, which are instrumental in asymmetric catalysis.[1][2][3] The free diamine, (1R,2R)-(-)-1,2-Diaminocyclohexane, can be liberated from its tartrate salt and is a versatile building block for creating chiral environments in metal complexes.[15] These complexes are used to catalyze a variety of enantioselective reactions, including hydrogenations and C-C bond-forming reactions, which are fundamental in the synthesis of pharmaceuticals.

Visualized Workflows and Relationships

Chiral Resolution Workflow

The following diagram illustrates the key steps in the resolution of racemic trans-1,2-diaminocyclohexane to obtain the desired (1R,2R)-enantiomer.

Caption: Workflow for the resolution of racemic trans-1,2-diaminocyclohexane.

Application in Chiral Ligand Synthesis

This diagram shows the logical flow from the tartrate salt to its application in asymmetric catalysis.

Caption: From tartrate salt to application in asymmetric catalysis.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this chemical.[9] Store in a well-ventilated place and keep the container tightly closed.

Conclusion

This compound is a cornerstone chiral auxiliary in modern synthetic chemistry. Its well-defined stereochemistry and the robustness of the protocols for its preparation make it an invaluable resource for researchers and professionals in drug development and fine chemical synthesis. The information provided in this guide offers a technical foundation for its effective and safe utilization in the laboratory and beyond.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 98% 2 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. (1R,2R)-(+)-1,2-Cyclohexanediamine L-Tartrate | 39961-95-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. parchem.com [parchem.com]

- 6. This compound | 39961-95-0 [chemicalbook.com]

- 7. (1R,2R)-(+)-1,2-Diaminocyclohexane 99 39961-95-0 [sigmaaldrich.com]

- 8. (r,r)-1,2-Diaminocyclohexane l-tartrate | C10H20N2O6 | CID 11658989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (1R,2R)-(+)-1,2-Diaminocyclohexane 99 39961-95-0 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. (r,r)-1,2-Diaminocyclohexane l-tartrate | Benchchem [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. rsc.org [rsc.org]

- 15. (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 [chemicalbook.com]

An In-depth Technical Guide to (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate is a crucial chemical compound, primarily utilized as a resolving agent to separate racemic mixtures of trans-1,2-diaminocyclohexane. The resulting enantiomerically pure (1R,2R)-1,2-diaminocyclohexane is a highly valued C₂-symmetric chiral scaffold. This scaffold is fundamental in the synthesis of a wide array of chiral ligands and catalysts essential for asymmetric synthesis in the pharmaceutical and fine chemical industries. This guide provides a detailed overview of its structure, stereochemistry, synthesis via chiral resolution, and its applications.

Structure and Stereochemistry

This compound is a diastereomeric salt formed from the acid-base reaction between two chiral molecules: the base (1R,2R)-(+)-1,2-diaminocyclohexane and the acid L-(+)-tartaric acid.[1] The stability and formation of this specific salt are governed by precise stereochemical interactions and hydrogen-bonding networks.

-

(1R,2R)-(+)-1,2-Diaminocyclohexane: This component is a chiral diamine with two stereocenters on a cyclohexane ring. The "(1R,2R)" designation specifies the absolute configuration at carbons 1 and 2. Both amino groups are in an equatorial position in the preferred chair conformation, leading to a rigid and predictable C₂-symmetric structure.

-

L-(+)-Tartaric Acid: This is the naturally occurring enantiomer of tartaric acid, with the (2R,3R) configuration. It acts as the chiral resolving agent.

The formation of the salt involves the protonation of the amino groups of the diaminocyclohexane by the carboxylic acid groups of tartaric acid, resulting in an ionic bond. The specific "lock-and-key" fit between the (1R,2R)-diamine and the L-tartrate anion leads to a highly organized and stable crystal lattice. This interaction is less favorable for the (1S,1S)-diamine, which forms a more soluble salt and remains in solution during the resolution process.[1]

Physicochemical and Spectroscopic Data

The distinct properties of this salt are critical for its isolation and characterization. Quantitative data is summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 39961-95-0 | [2] |

| Molecular Formula | C₁₀H₂₀N₂O₆ | [2][3] |

| Molecular Weight | 264.28 g/mol | [1][2][3] |

| Melting Point | 273 °C (decomposes) | |

| Appearance | White crystalline solid | [4] |

| Optical Rotation | [α]₂₀/D +12.5° (c=4 in H₂O) |

Table 2: Elemental Analysis

| Element | Calculated (%) | Found (%) | Reference(s) |

| Carbon (C) | 45.45 | 45.44 | [4] |

| Hydrogen (H) | 7.63 | 7.61 | [4] |

| Nitrogen (N) | 10.60 | 10.62 | [4] |

Table 3: Spectroscopic Data

| Technique | Data Availability | Reference(s) |

| ¹H NMR | Spectra available from commercial suppliers and databases. | [5][6] |

| ¹³C NMR | Spectra available from commercial suppliers and databases. | [5][6] |

| Infrared (IR) | Spectra available from commercial suppliers and databases. | [6][7] |

Experimental Protocols

Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane

The preparation of this compound is achieved through the classical resolution of a racemic mixture of trans-1,2-diaminocyclohexane. The protocol leverages the significant difference in solubility between the two diastereomeric salts formed with L-tartaric acid.[1] The (1R,2R)-diamine L-tartrate salt is considerably less soluble and selectively crystallizes.[1]

Methodology:

-

Dissolution: L-(+)-tartaric acid (0.99 mol) is dissolved in distilled water (400 mL) in a 1 L beaker equipped with an overhead stirrer. The mixture is stirred at room temperature until a homogenous solution is obtained.[8]

-

Amine Addition: A racemic mixture of cis- and trans-1,2-diaminocyclohexane (1.94 mol) is added dropwise. The rate of addition is controlled to allow the reaction temperature to rise to, but not significantly exceed, 70°C.[4][8]

-

Precipitation: Glacial acetic acid (1.75 mol) is added to the resulting solution at a rate that keeps the temperature from exceeding 90°C.[4][8] A white precipitate of the (1R,2R)-diamine L-tartrate salt forms immediately.[4][8]

-

Crystallization and Cooling: The slurry is stirred vigorously while it cools to room temperature over approximately 2 hours. The mixture is then further cooled in an ice bath to ≤5°C for at least 2 hours to maximize crystal formation.[4][8]

-

Isolation: The precipitate is collected by vacuum filtration.[4][8]

-

Washing and Drying: The filter cake is washed with ice-cold water (e.g., 100 mL at 5°C) and then rinsed with methanol (e.g., 5 x 100 mL).[8] The solid is dried, for instance, by drawing air through the filter for 1 hour, followed by drying under reduced pressure at 40°C to yield the pure this compound salt.[8] This process can yield a product with ≥99% enantiomeric excess.[8]

Caption: Experimental workflow for the chiral resolution of trans-1,2-diaminocyclohexane.

Spectroscopic Analysis Protocol

While specific instrument parameters vary, a general protocol for obtaining NMR data for a solid organic salt like this is as follows.

Methodology for NMR Spectroscopy:

-

Sample Preparation: An appropriate amount of the analyte (typically 5-20 mg) is accurately weighed and placed into a clean, dry 5 mm NMR tube.

-

Dissolution: The sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Complete dissolution is ensured by gentle agitation.

-

Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) at a constant temperature, typically 25°C.[9]

-

Processing: The resulting Free Induction Decay (FID) is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard.

Applications in Asymmetric Synthesis

The primary value of this compound lies in its role as a precursor to enantiopure (1R,2R)-1,2-diaminocyclohexane (DACH). The tartrate salt is typically treated with a base to liberate the free diamine, which is then used as a versatile chiral building block.

The (1R,2R)-DACH scaffold is integral to the synthesis of numerous privileged ligands for asymmetric catalysis, including:

-

Salen Ligands: Condensation of (1R,2R)-DACH with substituted salicylaldehydes yields chiral Salen ligands. Metal complexes of these ligands, such as Jacobsen's catalyst (a manganese-Salen complex), are highly effective catalysts for asymmetric epoxidations.

-

Trost Ligands: Reaction with 2-(diphenylphosphino)benzoic acid derivatives yields Trost ligands, which are widely used in palladium-catalyzed asymmetric allylic alkylation reactions.

-

P-Chiral Ligands: The DACH backbone can serve as a chiral auxiliary to direct the synthesis of ligands where a phosphorus atom is the stereocenter, which have shown high efficacy in reactions like asymmetric hydrogenation.[1]

Caption: Logical workflow from the tartrate salt to key chiral ligand classes.

References

- 1. (r,r)-1,2-Diaminocyclohexane l-tartrate | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. (r,r)-1,2-Diaminocyclohexane l-tartrate | C10H20N2O6 | CID 11658989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrj.org [chemrj.org]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(39961-95-0) 1H NMR [m.chemicalbook.com]

- 7. This compound(39961-95-0)IR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate

This document provides a comprehensive overview of the chemical and physical properties of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate, a crucial chiral ligand in synthetic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a chiral compound frequently utilized in the synthesis of other chiral ligands.[1][2] Its stereochemistry makes it a valuable building block in asymmetric synthesis.

| Identifier | Value |

| Molecular Formula | C6H14N2・C4H6O6[1] |

| C10H20N2O6[2][3] | |

| Molecular Weight | 264.28 g/mol [1][4][5] |

| CAS Number | 39961-95-0[1][6][7] |

| Appearance | White to light yellow or light orange powder/crystal |

| Melting Point | 273 °C (decomposition)[2][4][6] |

| Optical Rotation | +12.5° (c=4 in H2O)[4][5] |

Experimental Protocols

A key application of this compound is in the preparation of chiral catalysts. Below is a representative experimental protocol for the synthesis of a chiral salen ligand, a common application for this compound.

Objective: Synthesis of a Chiral Salen Ligand using this compound.

Materials:

-

This compound

-

Salicylaldehyde derivative (e.g., 3,5-di-tert-butylsalicylaldehyde)

-

Ethanol (absolute)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Condenser

-

Büchner funnel and filter paper

Procedure:

-

Preparation of the Free Diamine:

-

Dissolve a known quantity of this compound in a minimal amount of hot distilled water.

-

Add a stoichiometric excess of a concentrated aqueous solution of sodium hydroxide to deprotonate the ammonium tartrate salt and precipitate the free (1R,2R)-(+)-1,2-diaminocyclohexane.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid diamine by vacuum filtration and wash with cold distilled water.

-

Dry the product under vacuum.

-

-

Ligand Synthesis:

-

In a round-bottom flask, dissolve the dried (1R,2R)-(+)-1,2-diaminocyclohexane in absolute ethanol.

-

Add two equivalents of the desired salicylaldehyde derivative to the solution.

-

Attach a condenser and reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, which should induce precipitation of the salen ligand.

-

If precipitation is not spontaneous, the solution can be concentrated or cooled further.

-

-

Purification:

-

Collect the crude salen ligand by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane.

-

Dry the purified ligand under vacuum.

-

-

Characterization:

-

The identity and purity of the synthesized salen ligand should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

The chiral nature of the ligand can be confirmed by polarimetry.

-

Visualizations

The following diagrams illustrate the molecular composition and a typical experimental workflow involving this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound, 98% 2 g | Request for Quote [thermofisher.com]

- 4. (1R,2R)-(+)-1,2-Diaminocyclohexane 99 39961-95-0 [sigmaaldrich.com]

- 5. (1R,2R)-(+)-1,2-二氨基环己烷 L-酒石酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. parchem.com [parchem.com]

- 7. This compound | 39961-95-0 [chemicalbook.com]

Technical Guide: Synthesis of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate via Chiral Resolution of Racemic trans-1,2-Diaminocyclohexane

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed technical overview of the synthesis of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate through the chiral resolution of its racemic mixture using L-(+)-tartaric acid. The process leverages the formation of diastereomeric salts with differing solubilities to isolate the desired enantiomer.

Introduction

Chiral diamines are critical building blocks in modern asymmetric synthesis, serving as ligands for a variety of metal-catalyzed reactions that produce single-enantiomer products.[1] (1R,2R)-(-)-1,2-Diaminocyclohexane is a particularly versatile ligand used in the synthesis of chiral catalysts, such as those used in Jacobsen's epoxidation.[2][3] The resolution of racemic trans-1,2-diaminocyclohexane is a foundational technique for obtaining the enantiomerically pure diamine. This is commonly achieved through the formation of diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.[1][2][4][5][6]

The principle of this resolution lies in the reaction between the racemic mixture of the diamine (containing both (1R,2R)- and (1S,2S)-enantiomers) and an enantiomerically pure chiral acid.[1] This reaction forms two diastereomeric salts: (1R,2R)-1,2-diaminocyclohexane L-tartrate and (1S,2S)-1,2-diaminocyclohexane L-tartrate.[1] These diastereomers exhibit different physical properties, most notably their solubility in a given solvent system.[1][7] By exploiting this difference in solubility, the less soluble diastereomer, (1R,2R)-1,2-diaminocyclohexane L-tartrate, can be selectively crystallized and isolated.[1][7]

Chemical Transformation and Principle

The overall chemical transformation involves the reaction of racemic trans-1,2-diaminocyclohexane with L-(+)-tartaric acid to form diastereomeric salts. The (1R,2R)-diamine L-tartrate salt is significantly less soluble and precipitates from the solution, allowing for its separation by filtration.[1]

Figure 1: Logical workflow for the chiral resolution of racemic trans-1,2-diaminocyclohexane.

Experimental Protocol

The following is a detailed experimental protocol for the resolution of (±)-trans-1,2-diaminocyclohexane.

Materials and Equipment:

-

(±)-trans-1,2-Diaminocyclohexane

-

L-(+)-Tartaric acid

-

Distilled water

-

Glacial acetic acid

-

Methanol

-

Round bottom flask (100 mL)

-

Stir bar and magnetic stirrer

-

Heating mantle

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

Procedure: [5]

-

Dissolution of Tartaric Acid: In a 100 mL round bottom flask, dissolve 1.48 g (9.86 mmol) of L-(+)-tartaric acid in 5 mL of distilled water. Stir the mixture at room temperature until the tartaric acid is completely dissolved.

-

Addition of Racemic Diamine: To the tartaric acid solution, add 2.36 g (19.7 mmol) of (±)-trans-1,2-diaminocyclohexane. The addition should be done at a rate that allows the reaction temperature to reach approximately 70°C.

-

Addition of Acetic Acid: To the resulting solution, add 0.96 mL (17 mmol) of glacial acetic acid. The addition rate should be controlled to ensure the reaction temperature does not surpass 90°C. A white precipitate will form immediately.

-

Crystallization and Cooling: Vigorously stir the resulting slurry as it cools to room temperature. Subsequently, cool the mixture in an ice bath to below 5°C.

-

Isolation of the Product: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid (the wet cake) with 3 mL of cold water (at 5°C) and then with 5 x 3 mL of methanol.

-

Drying: Dry the product to obtain (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate as a white solid.

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the quantitative data associated with this synthesis.

Table 1: Reactant and Product Quantities

| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Role |

| (±)-trans-1,2-Diaminocyclohexane | 114.19 | 2.36 | 19.7 | Racemic Mixture |

| L-(+)-Tartaric acid | 150.09 | 1.48 | 9.86 | Resolving Agent |

| Glacial Acetic Acid | 60.05 | - | 17 | Catalyst |

| (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate | 264.28 | 2.28 | - | Product |

Table 2: Yield and Analytical Data

| Parameter | Value | Reference |

| Yield | 90% | [5] |

| Specific Rotation ([α]D²⁰) | +12.3° (c=2 in H₂O) | [4][5] |

| Melting Point | 273 °C (decomposes) | [8] |

| Elemental Analysis | ||

| Calculated for C₁₀H₂₀N₂O₆ | C: 45.45%, H: 7.63%, N: 10.60% | [4][5] |

| Found | C: 45.41%, H: 7.50%, N: 10.59% | [5] |

Liberation of the Free Diamine

To obtain the free (1R,2R)-(-)-1,2-diaminocyclohexane, the tartrate salt is treated with a base, such as sodium hydroxide.

Procedure: [5]

-

Suspend the (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt in dichloromethane.

-

Add a 4M solution of sodium hydroxide (NaOH) to the suspension.

-

Stir the mixture to liberate the free amine.

-

Extract the free diamine with a suitable organic solvent, such as ether.

-

The resulting product is (1R,2R)-(-)-1,2-diaminocyclohexane as a colorless oil.

Conclusion

The chiral resolution of racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid is an efficient and well-established method for the synthesis of enantiomerically enriched this compound. The procedure is robust, providing high yields and high diastereomeric purity. This technical guide provides the necessary details for researchers to successfully replicate this important synthetic transformation. The resulting enantiopure diamine is a valuable precursor for the synthesis of various chiral ligands and catalysts used in asymmetric synthesis.

References

- 1. (r,r)-1,2-Diaminocyclohexane l-tartrate | Benchchem [benchchem.com]

- 2. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]

- 3. (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrj.org [chemrj.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. datapdf.com [datapdf.com]

- 8. (1R,2R)-(+)-1,2-二氨基环己烷 L-酒石酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Physical Properties and Applications of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate is a chiral resolving agent and a valuable building block in asymmetric synthesis.[1][2][3] Its well-defined stereochemistry makes it a critical component in the preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its application in chiral resolution workflows.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is composed of a trans-configured 1,2-diaminocyclohexane cation and an L-tartrate anion, held together by ionic bonds.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₁₀H₂₀N₂O₆ | [1][4] |

| Molecular Weight | 264.28 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 273 °C (decomposes) | [1][5][6] |

| Optical Rotation | [α]20/D +12.5° (c=4 in H₂O) | |

| Assay | ≥95% - 99% | [3] |

| CAS Number | 39961-95-0 | [1] |

Experimental Protocols

Determination of Specific Optical Rotation

The specific rotation of a chiral compound is a fundamental physical property that defines the extent to which it rotates the plane of polarized light.

Principle: A solution of the substance is placed in a polarimeter, and the angle of rotation of plane-polarized light is measured.[7][8] The specific rotation is then calculated based on the observed rotation, the concentration of the solution, and the path length of the polarimeter cell.[9]

Apparatus:

-

Polarimeter (accurate to at least 0.01°)

-

Sodium D line light source (589.3 nm)

-

Polarimeter cell (1 dm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Solution Preparation: Accurately weigh approximately 1.0 g of this compound and dissolve it in deionized water in a 25 mL volumetric flask. Ensure the substance is fully dissolved and dilute to the mark with water.

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. Use a blank (deionized water) to set the zero point.

-

Measurement: Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation at 20°C.

-

Calculation: Calculate the specific rotation using the following formula: [α]Tλ = α / (l × c) where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Application in Chiral Resolution

This compound is primarily used as a resolving agent for racemic mixtures of chiral compounds, particularly for the resolution of (±)-trans-1,2-diaminocyclohexane itself.[10][11]

Workflow for Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane

The following diagram illustrates the general workflow for the chiral resolution of a racemic mixture of trans-1,2-diaminocyclohexane using L-(+)-tartaric acid, which results in the formation of the less soluble diastereomeric salt, this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. (r,r)-1,2-Diaminocyclohexane l-tartrate | C10H20N2O6 | CID 11658989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. This compound | 39961-95-0 [chemicalbook.com]

- 7. digicollections.net [digicollections.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Characterization of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth analysis of the melting point of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate, a critical parameter for its identification, purity assessment, and application in pharmaceutical development.

Introduction

This compound is a chiral compound frequently utilized as a resolving agent and a precursor in the synthesis of chiral ligands for asymmetric catalysis.[1][2][3][4] Its stereochemical integrity and purity are paramount for its successful application, particularly in the synthesis of active pharmaceutical ingredients (APIs). The melting point is a fundamental thermodynamic property that serves as a primary indicator of a crystalline solid's purity.[5] A sharp and defined melting point range is characteristic of a pure substance, whereas impurities typically lead to a depression and broadening of this range.[5] This guide details the reported melting point of this compound and provides a comprehensive experimental protocol for its accurate determination.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. This data is essential for handling, characterization, and application of the compound.

| Property | Value | Reference |

| CAS Number | 39961-95-0 | [6] |

| Molecular Formula | C₁₀H₂₀N₂O₆ | [6] |

| Molecular Weight | 264.28 g/mol | [6][7] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 273 °C (with decomposition) | [1][6][7] |

| Optical Rotation (α) | +12.5° (c=4, H₂O) | [7] |

Experimental Protocol: Melting Point Determination

The determination of the melting point for this compound should be performed using the capillary method with a calibrated melting point apparatus. This method is a reliable and widely accepted technique for obtaining accurate melting point ranges for crystalline solids.[5]

3.1 Materials and Equipment

-

This compound sample (finely powdered and completely dry)[5]

-

Melting point capillary tubes (sealed at one end)

-

Calibrated digital melting point apparatus (e.g., Mel-Temp or similar)[8]

-

Mortar and pestle

-

Spatula

-

Watch glass

3.2 Sample Preparation

-

Ensure the this compound sample is a fine, homogenous powder. If the sample consists of coarse crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.[5]

-

Place a small amount of the powdered sample onto a clean, dry watch glass.

-

Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

-

Invert the capillary tube and tap its sealed end gently on a hard surface to pack the sample tightly into the bottom.[9] Alternatively, drop the tube (sealed end down) through a long glass tube to facilitate packing.[8][9]

-

The final packed sample height should be approximately 1-2 mm.[10]

3.3 Measurement Procedure

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute ramp rate) to get a preliminary estimate.[8] A fresh sample must be used for the subsequent accurate determination.[9]

-

Accurate Determination:

-

Place the prepared capillary tube into the sample holder of the melting point apparatus.

-

Set the starting temperature to at least 20 °C below the expected melting point of 273 °C.

-

Set the heating rate (ramp rate) to approximately 3-4 °C/minute until the temperature is about 5 °C below the expected melting point.[10]

-

Reduce the heating rate to a slow and steady 1-2 °C/minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[10]

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first droplet of liquid becomes visible within the solid matrix. This is the onset of melting.

-

Record the temperature at which the last solid crystal melts completely into a liquid. This is the completion of melting.

-

The recorded range between these two temperatures constitutes the melting point range. For a pure compound, this range should be narrow (0.5-1.0 °C).

-

As this compound is noted to decompose, observe and record the temperature at which decomposition (e.g., charring, gas evolution) occurs.[10]

-

-

Post-Measurement:

-

Turn off the apparatus and allow it to cool.

-

Dispose of the used capillary tube in a designated glass waste container.

-

3.4 Purity Confirmation: Mixed Melting Point Technique To confirm the identity and purity of an unknown sample suspected to be this compound, the mixed melting point technique can be employed.[10]

-

Thoroughly mix the unknown sample with an authentic, pure sample of this compound in approximately a 1:1 ratio.

-

Determine the melting point of this mixture using the protocol described above.

-

Interpretation:

Visualized Workflow

The logical sequence for an accurate melting point determination is outlined in the workflow diagram below. This process ensures that the measurement is both time-efficient and precise.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound | 39961-95-0 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound, 98% 10 g | Request for Quote [thermofisher.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Page loading... [guidechem.com]

- 7. parchem.com [parchem.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

A Technical Guide to Chiral Resolution Using L-Tartaric Acid: Principles and Practices

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of L-tartaric acid as a chiral resolving agent. Enantiomeric separation is a critical process in the pharmaceutical industry, as the pharmacological and toxicological profiles of enantiomers can differ significantly. L-tartaric acid, a naturally occurring and readily available chiral compound, remains a cornerstone of classical chiral resolution through the formation of diastereomeric salts.

Core Principle: Diastereomeric Salt Formation

The resolution of a racemic mixture using L-tartaric acid is predicated on the conversion of enantiomers into diastereomers, which possess distinct physical properties.[1] Enantiomers, being mirror images, share identical physical characteristics such as solubility, melting point, and boiling point, making their direct separation challenging.[2] However, when a racemic mixture of a base (containing R- and S-enantiomers) is reacted with an enantiomerically pure chiral acid like L-(+)-tartaric acid, two diastereomeric salts are formed: [(R)-base]-[(L)-tartrate] and [(S)-base]-[(L)-tartrate].

These diastereomeric salts are not mirror images of each other and, consequently, exhibit different physicochemical properties, most notably solubility in a given solvent system.[1][3] This disparity in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated through filtration. The more soluble diastereomer remains in the mother liquor.

Following the separation of the diastereomeric salts, the targeted enantiomer of the base is recovered by treating the isolated salt with a base to liberate the free amine. The chiral resolving agent, L-tartaric acid, can often be recovered and recycled, contributing to the economic viability of this method.[4]

Molecular Interactions Driving Chiral Recognition

The efficacy of chiral resolution hinges on the specific molecular interactions within the crystal lattice of the diastereomeric salts. X-ray crystallography studies have provided valuable insights into the supramolecular structures that govern chiral discrimination.[5][6] The formation of the diastereomeric salt involves an acid-base reaction where the acidic protons of L-tartaric acid are transferred to the basic site of the racemate, typically an amine group.

The resulting salt is stabilized by a network of intermolecular forces, including:

-

Hydrogen Bonding: Strong hydrogen bonds form between the carboxylate and hydroxyl groups of the tartrate anion and the protonated amine of the base. The specific geometry and strength of these hydrogen bonds can differ significantly between the two diastereomers.[6]

-

Van der Waals Interactions: These forces, although weaker, contribute to the overall stability and packing of the crystal lattice.

-

Steric Hindrance: The three-dimensional arrangement of the molecules in the crystal lattice is influenced by steric factors, which can favor the packing of one diastereomer over the other.

The interplay of these forces leads to different crystal packing arrangements and, consequently, different lattice energies and solubilities for the two diastereomeric salts. For instance, in the resolution of (S,S)-sertraline with L- and D-tartaric acids, the resulting diastereomeric salts were found to be non-isostructural with significantly different solubilities. The salt with D-tartaric acid was 1.6 times less soluble than the salt with L-tartaric acid.[6]

Quantitative Data Presentation

The success of a chiral resolution is quantified by the yield and enantiomeric excess (e.e.) of the desired enantiomer. The following tables summarize quantitative data for the chiral resolution of various pharmaceutically relevant compounds using L-tartaric acid and its derivatives.

| Racemic Compound | Chiral Resolving Agent | Solvent System | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Zopiclone | L-tartaric acid | Acetonitrile/Ethanol/Dichloromethane | 30-40 (overall) | >99.9 (for eszopiclone base) | |

| Pregabalin | L-tartaric acid | Water | 51.6 | Diastereomerically pure | [7] |

| Amlodipine | d-tartaric acid | DMSO | 48.8 | 90.7 | [8] |

| dl-Leucine | (+)-di-1,4-toluoyl-D-tartaric acid | Not specified | Not specified | 91.20 (for D-Leu) and -73.32 (for L-Leu) | [9] |

| Methamphetamine | (R,R)-tartaric acid | Aqueous solution | Not specified | 95 (for (R)-MeAn) | [10] |

Experimental Protocols

The following sections provide generalized and specific experimental methodologies for chiral resolution using L-tartaric acid.

General Experimental Workflow for Chiral Resolution of a Racemic Base

A typical experimental workflow for the chiral resolution of a racemic base using L-tartaric acid involves the following key steps:

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts | MDPI [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate stands as a pivotal molecule in modern stereoselective chemistry. This white to off-white crystalline solid is not merely a chiral building block but a versatile tool that has unlocked efficient pathways to enantiomerically pure compounds, which are critical in the pharmaceutical and fine chemical industries.[1] This technical guide provides an in-depth exploration of its primary applications, supported by quantitative data, detailed experimental protocols, and process visualizations to empower researchers in their synthetic endeavors.

Core Application: Chiral Resolution of Racemic trans-1,2-Diaminocyclohexane

The most fundamental application of this compound lies in its own creation story: the resolution of racemic trans-1,2-diaminocyclohexane. L-(+)-tartaric acid serves as an economical and effective resolving agent, selectively crystallizing with the (1R,2R)-enantiomer of the diamine to form the less soluble diastereomeric salt.[2][3] This classical resolution technique remains a cornerstone for accessing the enantiopure (1R,2R)-1,2-diaminocyclohexane, a precursor to a vast array of chiral ligands and catalysts.[4]

Quantitative Data for Chiral Resolution

| Resolving Agent | Product | Yield (%) | Enantiomeric Excess (ee%) |

| L-(+)-Tartaric acid | (1R,2R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate | 90 | ≥99 |

Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane

This protocol is adapted from a reported procedure for the efficient resolution of racemic trans-1,2-diaminocyclohexane.[2][5]

Materials:

-

(±)-trans-1,2-Diaminocyclohexane

-

L-(+)-Tartaric acid

-

Distilled water

-

Glacial acetic acid

-

Methanol

-

Ice bath

-

Vacuum filtration apparatus

-

Round bottom flask

-

Stirring apparatus

Procedure:

-

In a 1 L beaker equipped with an overhead stirrer, dissolve 150 g (0.99 mol) of L-(+)-tartaric acid in 400 ml of distilled water with stirring at room temperature until a homogenous solution is obtained.[1]

-

To the stirred solution, add 240 ml (1.94 mol) of a mixture of cis- and trans-1,2-diaminocyclohexane at a rate that maintains the reaction temperature at approximately 70°C.[1]

-

Subsequently, add 100 ml (1.75 mol) of glacial acetic acid at a rate that allows the temperature to reach, but not exceed, 90°C. A white precipitate will form immediately.[1]

-

Vigorously stir the resulting slurry while allowing it to cool to room temperature over a period of 2 hours.[1]

-

Cool the mixture further in an ice bath to below 5°C for 2 hours.[5]

-

Collect the precipitate by vacuum filtration.[5]

-

Wash the filter cake with 100 ml of cold water (5°C) and then rinse with five 100 ml portions of methanol.[1]

-

Dry the solid by drawing air through the filter cake for 1 hour, followed by drying at 40°C under reduced pressure to yield (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate as a white solid.[1]

Liberation of the Free Amine:

To obtain the free (1R,2R)-1,2-diaminocyclohexane, the tartrate salt is treated with a strong base, such as sodium hydroxide, followed by extraction with an organic solvent.

Figure 1. Workflow for the chiral resolution of racemic trans-1,2-diaminocyclohexane.

Application as a Chiral Ligand Precursor

The enantiomerically pure (1R,2R)-1,2-diaminocyclohexane obtained from the resolution is a versatile C₂-symmetric building block for a multitude of chiral ligands.[6] These ligands, when complexed with various transition metals, form highly effective catalysts for a wide range of asymmetric transformations, including epoxidations, cyclopropanations, and various carbon-carbon bond-forming reactions.

Synthesis of Salen-type Ligands

A prominent class of ligands derived from (1R,2R)-1,2-diaminocyclohexane are the Salen ligands (salicylidene-ethylenediamine derivatives). The synthesis typically involves the condensation of the diamine with two equivalents of a substituted salicylaldehyde.

General Experimental Protocol: Synthesis of a (1R,2R)-DACH-derived Salen Ligand

-

Dissolve one equivalent of (1R,2R)-1,2-diaminocyclohexane in a suitable solvent, such as ethanol.

-

Add two equivalents of the desired substituted salicylaldehyde to the solution.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature, and collect the precipitated Salen ligand by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Figure 2. General workflow for the synthesis of chiral catalysts from (1R,2R)-DACH.

Direct Application as an Organocatalyst

Interestingly, this compound can be directly employed as a commercially available and inexpensive organocatalyst. It has demonstrated high efficiency in promoting asymmetric direct aldol reactions in water, offering a green and sustainable approach to the synthesis of chiral β-hydroxy ketones.

Quantitative Data for Asymmetric Aldol Reaction

The following table summarizes the performance of this compound as an organocatalyst in the direct aldol reaction between cyclohexanone and various aromatic aldehydes in water.[7][8]

| Aldehyde | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee%) of anti-isomer |

| 4-Nitrobenzaldehyde | 90 | 11.5:1 | 99 |

| 4-Chlorobenzaldehyde | 85 | 10:1 | 98 |

| 4-Bromobenzaldehyde | 88 | 10.5:1 | 98 |

| Benzaldehyde | 80 | 8:1 | 95 |

Experimental Protocol: Asymmetric Direct Aldol Reaction

Materials:

-

This compound

-

Aromatic aldehyde

-

Cyclohexanone

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of the aromatic aldehyde (1 mmol) in water (10 mL), add cyclohexanone (2 mmol) and this compound (10 mol%).

-

Stir the reaction mixture at room temperature for the specified time (typically 24-48 hours), monitoring the progress by TLC.

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aldol product.

Derived Catalysts in Asymmetric Synthesis

The true power of (1R,2R)-1,2-diaminocyclohexane is realized through its incorporation into more complex chiral catalysts. These catalysts have been successfully applied in a multitude of asymmetric reactions, consistently delivering high levels of stereocontrol.

Asymmetric Epoxidation

Manganese-Salen complexes derived from (1R,2R)-1,2-diaminocyclohexane, famously known as Jacobsen's catalysts, are highly effective for the enantioselective epoxidation of unfunctionalized cis-olefins.[5][8]

Figure 3. Simplified catalytic cycle for the Jacobsen epoxidation.

Quantitative Data for Asymmetric Epoxidation of cis-β-Methylstyrene

| Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee%) |

| (R,R)-Jacobsen's Catalyst | NaOCl | >95 | 97 |

| (R,R)-Jacobsen's Catalyst | m-CPBA | 85 | 96 |

Asymmetric Transfer Hydrogenation

Ruthenium complexes bearing N-tosylated (1R,2R)-1,2-diaminocyclohexane ligands are highly efficient catalysts for the asymmetric transfer hydrogenation of ketones and imines, using isopropanol or formic acid as the hydrogen source.

Figure 4. Catalytic cycle for asymmetric transfer hydrogenation of ketones.

Quantitative Data for Asymmetric Transfer Hydrogenation of Acetophenone

| Catalyst | Hydrogen Donor | Yield (%) | Enantiomeric Excess (ee%) |

| RuCl--INVALID-LINK-- | HCOOH/NEt₃ | 98 | 99 (R) |

| RuCl--INVALID-LINK-- | i-PrOH/KOH | 95 | 97 (R) |

Asymmetric Michael Addition

Thiourea-based catalysts derived from (1R,2R)-1,2-diaminocyclohexane, such as Takemoto's catalyst, are powerful tools for promoting asymmetric Michael additions.[9] These bifunctional catalysts activate both the nucleophile and the electrophile through hydrogen bonding.

Quantitative Data for Asymmetric Michael Addition of Diethyl Malonate to β-Nitrostyrene

| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee%) |

| (R,R)-Takemoto's Catalyst | Toluene | 95 | 93 |

| (R,R)-Takemoto's Catalyst | CH₂Cl₂ | 92 | 90 |

Experimental Protocol: Asymmetric Michael Addition

Materials:

-

(R,R)-Takemoto's catalyst

-

β-Nitrostyrene

-

Diethyl malonate

-

Toluene

-

Standard work-up and purification reagents

Procedure:

-

To a solution of β-nitrostyrene (0.1 mmol) and diethyl malonate (0.12 mmol) in toluene (1.0 mL), add (R,R)-Takemoto's catalyst (0.01 mmol, 10 mol%).

-

Stir the reaction mixture at 0°C for 24 hours (monitored by TLC).

-

After completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the Michael adduct.

Conclusion

This compound is a testament to the power of a single chiral molecule to influence a vast landscape of chemical synthesis. From its fundamental role in providing a key chiral building block through an efficient resolution process to its direct use as an organocatalyst and its incorporation into highly sophisticated chiral ligands, its impact is undeniable. The continued development of new catalysts and synthetic methodologies based on this scaffold ensures its enduring legacy in the pursuit of enantiomerically pure molecules for a myriad of applications, particularly in the development of novel therapeutics. The data and protocols presented herein serve as a valuable resource for researchers aiming to leverage the full potential of this remarkable chiral auxiliary.

References

- 1. researchgate.net [researchgate.net]

- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 6. The Tsukano/Takemoto Synthesis of Lyconesidine B [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

Technical Guide: (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate, a critical resolving agent and chiral building block in asymmetric synthesis. This document details its chemical identity, physical properties, and key applications, including detailed experimental protocols for its use in chiral resolution and as a precursor to the renowned Jacobsen's catalyst for enantioselective epoxidation.

Chemical Identity and Alternate Names

This compound is a salt formed between the enantiomerically pure (1R,2R)-1,2-diaminocyclohexane and L-(+)-tartaric acid. This salt is often the direct product of the chiral resolution of racemic trans-1,2-diaminocyclohexane and serves as a stable, crystalline solid that is convenient for storage and handling.

A variety of synonyms and identifiers are used in literature and commercial listings for this compound. These are summarized in the table below to aid in its identification.

| Identifier Type | Value |

| IUPAC Name | (1R,2R)-cyclohexane-1,2-diamine; (2R,3R)-2,3-dihydroxybutanedioic acid |

| CAS Number | 39961-95-0[1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₆ (or C₆H₁₄N₂·C₄H₆O₆)[1][2][3] |

| Molecular Weight | 264.28 g/mol [1][2][4] |

| Synonyms | (1R,2R)-Cyclohexane-1,2-diamine (2R,3R)-2,3-dihydroxysuccinate[2][4] |

| (R,R)-1,2-Diammoniumcyclohexane mono-(+)-tartrate[2] | |

| (1R,2R)-(+)-1,2-Cyclohexanediamine L-Tartrate[4][5] | |

| (1R)-trans-1,2-Diaminocyclohexane L-Tartrate[3][4][5] | |

| (1R,2R)-1,2-Diaminocyclohexane-L-tartrate | |

| (R,R)-(+)-1,2-Diaminocyclohexane-L-Tartrate[6] | |

| Cyclohexanediaminetartrate[6][7] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in synthesis. Key quantitative data are presented below.

| Property | Value |

| Appearance | White to off-white crystalline powder[3] |

| Melting Point | 273 °C (decomposes)[2][8][9] |

| Optical Activity | [α]20/D +12.5° (c=4 in H₂O)[9] |

| Purity | Typically ≥98%[3] |

Experimental Protocols

Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane

A primary application of L-(+)-tartaric acid is the resolution of racemic trans-1,2-diaminocyclohexane. The (1R,2R)-enantiomer forms a less soluble diastereomeric salt, this compound, which preferentially crystallizes from the solution.

Materials:

-

L-(+)-Tartaric acid

-

(±)-trans-1,2-Diaminocyclohexane (mixture of cis and trans isomers is also acceptable)

-

Distilled water

-

Glacial acetic acid

-

Methanol

Procedure:

-

In a beaker equipped with a stirrer, dissolve L-(+)-tartaric acid (0.99 mol) in distilled water (400 mL).[10]

-

Stir the solution at room temperature until all the tartaric acid has dissolved.

-

Slowly add the (±)-trans-1,2-diaminocyclohexane (1.94 mol) to the stirred solution. The addition is exothermic, and the rate of addition should be controlled to allow the temperature to reach approximately 70 °C.[10]

-

To the resulting solution, add glacial acetic acid (1.75 mol) at a rate that maintains the temperature just below 90 °C. A white precipitate of (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt will form immediately.[3]

-

Vigorously stir the resulting slurry while allowing it to cool to room temperature over a period of 2 hours.[10]

-

Further cool the mixture in an ice bath to ≤5 °C for at least 2 hours to maximize precipitation.[3][10]

-

Collect the precipitate by vacuum filtration.

-

Wash the filter cake with ice-cold water (100 mL) and then with methanol (5 x 100 mL).[3][10]

-

Dry the solid under reduced pressure at 40 °C to yield this compound as a white solid.[10]

Caption: Workflow for the chiral resolution of racemic trans-1,2-diaminocyclohexane.

Synthesis of (R,R)-Jacobsen's Catalyst

This compound is the direct precursor for the synthesis of the chiral diamine needed for Jacobsen's catalyst. The synthesis involves the liberation of the free diamine, followed by condensation with 3,5-di-tert-butylsalicylaldehyde to form the salen ligand, and subsequent metallation.

Part A: Synthesis of the (R,R)-Salen Ligand

Materials:

-

This compound

-

Potassium carbonate

-

Water

-

Ethanol

-

3,5-di-tert-butylsalicylaldehyde

Procedure:

-

In a round-bottom flask, dissolve this compound (4.20 mmol) and potassium carbonate (1.16 g) in water (6.0 mL).[1]

-

Add ethanol (22 mL) to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux.

-

In a separate flask, dissolve 3,5-di-tert-butylsalicylaldehyde (8.50 mmol) in ethanol (10 mL), heating gently if necessary.

-

Add the warm salicylaldehyde solution to the refluxing diamine solution.

-

Continue to reflux the mixture for 1 hour.

-

Cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization of the salen ligand.

-

Collect the yellow crystalline product by vacuum filtration, wash with cold ethanol, and dry.

Part B: Synthesis of the (R,R)-Manganese(III) Complex (Jacobsen's Catalyst)

Materials:

-

(R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (the salen ligand from Part A)

-

Absolute ethanol

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

Lithium chloride (LiCl)

Procedure:

-

In a three-neck flask equipped with a reflux condenser and a magnetic stirrer, suspend the salen ligand (from Part A) in absolute ethanol.

-

Heat the mixture to reflux for 20 minutes.

-

Add solid manganese(II) acetate tetrahydrate (2.0 equivalents) in one portion.

-

Continue refluxing for 30 minutes.

-

Bubble air through the solution at a slow rate while maintaining reflux for 1 hour to facilitate oxidation to Mn(III).

-

After cooling, add solid lithium chloride and stir.

-

The crude Jacobsen's catalyst will precipitate as a brown solid. Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

Caption: Synthesis pathway for (R,R)-Jacobsen's catalyst.

Enantioselective Epoxidation of an Alkene

Jacobsen's catalyst is a highly effective catalyst for the enantioselective epoxidation of unfunctionalized alkenes using common oxidants like sodium hypochlorite (bleach).

Materials:

-

(R,R)-Jacobsen's catalyst

-

Alkene (e.g., 1,2-dihydronaphthalene, styrene)

-

Dichloromethane (CH₂Cl₂)

-

Commercial household bleach (sodium hypochlorite solution)

-

Sodium phosphate, dibasic (Na₂HPO₄)

-

Sodium hydroxide (NaOH) solution (1 M)

Procedure:

-

Prepare a buffered bleach solution by adding 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial bleach. Adjust the pH to 11.3 with 1 M NaOH.[1]

-

In a flask, dissolve the alkene and a catalytic amount of (R,R)-Jacobsen's catalyst (typically 1-5 mol%) in dichloromethane.

-

Stir the solution vigorously and add the buffered bleach solution.

-

Continue vigorous stirring at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, separate the organic layer.

-

Wash the organic layer with saturated sodium chloride solution (brine), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude epoxide.

-

The crude product can be purified by flash chromatography on silica gel. The enantiomeric excess of the product can be determined by chiral GC or HPLC analysis.

Caption: General workflow for the enantioselective epoxidation using Jacobsen's catalyst.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrj.org [chemrj.org]

- 4. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 5. mmore500.com [mmore500.com]

- 6. datapdf.com [datapdf.com]

- 7. researchgate.net [researchgate.net]

- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectral Analysis of (1R,2R)-(+)-1,2-Diaminocyclohexane L-Tartrate: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate, a key chiral resolving agent and building block in asymmetric synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are presented below.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.35 | s | 2H | 2x CH (Tartrate) |

| 3.15 | br s | 2H | 2x CH-NH₂ (Cyclohexane) |

| 2.20 - 2.00 | m | 2H | Cyclohexane |

| 1.80 - 1.60 | m | 2H | Cyclohexane |

| 1.40 - 1.20 | m | 4H | Cyclohexane |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| 178.5 | C=O (Tartrate) |

| 73.0 | CH-OH (Tartrate) |

| 55.0 | CH-NH₂ (Cyclohexane) |

| 32.5 | Cyclohexane |

| 24.0 | Cyclohexane |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (Tartaric acid), N-H stretch (Amine) |

| 2930, 2860 | Medium | C-H stretch (Alicyclic) |

| 1730 | Strong | C=O stretch (Carboxylic acid) |

| 1600 | Medium | N-H bend (Amine) |

| 1450 | Medium | C-H bend (Alicyclic) |

| 1260 | Medium | C-O stretch (Carboxylic acid/Alcohol) |

| 1130, 1070 | Strong | C-O stretch (Alcohol) |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

A 5-10 mg sample of this compound was dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).

-

The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Data Processing:

-

The raw data (Free Induction Decay - FID) was Fourier transformed.

-

Phase correction and baseline correction were applied.

-

Chemical shifts were referenced to the residual solvent peak.

IR Spectroscopy Protocol

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample was placed directly on the ATR crystal.

-

KBr Pellet: Approximately 1-2 mg of the sample was ground with 100-200 mg of dry Potassium Bromide (KBr) and pressed into a thin, transparent pellet.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the empty sample compartment (or the pure KBr pellet) was recorded and subtracted from the sample spectrum.

Visualized Workflows

The following diagrams illustrate the experimental workflows for NMR and IR spectroscopy.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for IR Spectroscopy.

Safety and Handling of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate (CAS RN: 39961-95-0), a key chiral ligand in asymmetric synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research outcomes.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. It is a salt formed from the chiral diamine, (1R,2R)-1,2-diaminocyclohexane, and L-tartaric acid.[1] This compound is primarily utilized in the synthesis of chiral ligands for asymmetric catalysis.[2][3][4]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀N₂O₆ | [5][6] |

| Molecular Weight | 264.28 g/mol | [6] |

| Appearance | White powder | [5] |

| Melting Point | 273 °C (decomposes) | [2][5] |

| Optical Activity | [α]20/D +12.5°, c = 4 in H₂O | |

| Purity | ≥95% to 99% | [3] |

| CAS Number | 39961-95-0 | [2][5] |

Hazard Identification and Toxicology

This compound is classified as an irritant and may be harmful if swallowed or inhaled.[7]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning | GHS07 |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |

Toxicological Data:

Detailed toxicological studies for this compound are limited. The available Safety Data Sheets indicate that no data is available for acute toxicity (dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and aspiration hazard.[5]

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and maintain the chemical's quality.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.[5][7][8][9]

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or where significant dust generation is possible, consider a chemical-resistant apron or suit.[7][9]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respiratory protection should be used.

Engineering Controls

-

A chemical fume hood is recommended for all weighing and transfer operations to minimize inhalation exposure.[5]

General Hygiene Practices

-

Do not eat, drink, or smoke in the laboratory.[7]

-

Wash hands thoroughly after handling and before breaks.[5][7]

-

Remove contaminated clothing and wash it before reuse.[7][9]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][7]

-

Keep away from incompatible materials such as oxidizing agents.[4]

Experimental Protocols

Weighing and Transferring

This protocol outlines the safe procedure for weighing and transferring solid this compound.

Caption: Workflow for safely weighing and transferring the solid compound.

First Aid Measures

In the event of exposure, follow these first aid procedures:

-

General Advice: Consult a physician and show them the Safety Data Sheet.[5][10]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5][7][8]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[5][8][10]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5][7][8]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5][10]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[5]

-

Environmental Precautions: Do not let the product enter drains.[5]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[5]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[7] Do not dispose of down the drain.

Logical Relationships in Safety Assessment

The following diagram illustrates the decision-making process for assessing and mitigating risks associated with handling this compound.

Caption: Risk assessment and mitigation flowchart for handling the compound.

This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough risk assessment, which must be conducted by qualified personnel for each specific experimental setup. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

- 1. rsc.org [rsc.org]

- 2. This compound | 39961-95-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. (r,r)-1,2-Diaminocyclohexane l-tartrate | C10H20N2O6 | CID 11658989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.es [fishersci.es]

- 9. echemi.com [echemi.com]